N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClNO2 and a molecular weight of 159.57 g/mol This compound is known for its unique structure, which includes a furan ring, a carbimidoyl group, and a chloride ion
Preparation Methods
The synthesis of N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfuran-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent, followed by chlorination . The reaction conditions typically include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
N-Hydroxy-5-methylfuran-2-carbimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxy-5-methylfuran-2-carboxamide: Similar structure but with an amide group instead of a carbimidoyl group.
5-Methylfuran-2-carboxylic acid: Lacks the hydroxy and carbimidoyl groups.
N-Hydroxy-5-methylfuran-2-carbimidoyl Bromide: Similar structure but with a bromide ion instead of a chloride ion.
Properties
IUPAC Name |
N-hydroxy-5-methylfuran-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVGVIMWLQLYBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.